molecular formula C19H21N3OS B11196493 3-amino-N-benzyl-N,4,5,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-benzyl-N,4,5,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11196493
M. Wt: 339.5 g/mol
InChI Key: PINFADZCAHZEOT-UHFFFAOYSA-N
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Description

3-amino-N-benzyl-N,4,5,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thieno[2,3-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of multiple methyl groups and a benzyl group further enhances its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-benzyl-N,4,5,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, the introduction of sulfur can be achieved through a cyclization reaction with a thiol or a thioamide. The amino and benzyl groups are then introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-benzyl-N,4,5,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including solvent choice and temperature, are tailored to the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-amino-N-benzyl-N,4,5,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-amino-N-benzyl-N,4,5,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to changes in the conformation and activity of the target molecules, ultimately affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine Derivatives: Compounds with similar core structures but different substituents.

    Benzyl-substituted Heterocycles: Compounds featuring a benzyl group attached to a heterocyclic core.

    Methyl-substituted Pyridines: Pyridine derivatives with multiple methyl groups.

Uniqueness

The uniqueness of 3-amino-N-benzyl-N,4,5,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide lies in its specific combination of functional groups and the thieno[2,3-b]pyridine core. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H21N3OS

Molecular Weight

339.5 g/mol

IUPAC Name

3-amino-N-benzyl-N,4,5,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C19H21N3OS/c1-11-12(2)15-16(20)17(24-18(15)21-13(11)3)19(23)22(4)10-14-8-6-5-7-9-14/h5-9H,10,20H2,1-4H3

InChI Key

PINFADZCAHZEOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)N(C)CC3=CC=CC=C3)C

Origin of Product

United States

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